molecular formula C11H21NO4 B3049968 Ethyl 4-((tert-butoxycarbonyl)amino)butanoate CAS No. 228110-66-5

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B3049968
CAS RN: 228110-66-5
M. Wt: 231.29
InChI Key: WZCBJEPDZSZUAF-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is a chemical compound with the CAS Number: 228110-66-5. It has a molecular weight of 231.29 . The IUPAC name for this compound is ethyl 4-[(tert-butoxycarbonyl)amino]butanoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is 1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate has a molecular weight of 231.29 . It should be stored at temperatures between 0-8°C . Unfortunately, other specific physical and chemical properties were not found in the available resources.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate, also known as Ethyl 4-(tert-butoxycarbonylamino) butanoate, is primarily used as a biochemical reagent . It is a derivative of amines and is often used in the protection of amino acids . The primary targets of this compound are therefore amino acids, particularly those involved in the synthesis of phosphatidylserine and ornithine .

Mode of Action

The compound acts as a protecting group for amino acids during chemical reactions . It interacts with the amino group of the amino acids, preventing them from participating in the reaction. This allows for selective reactions to occur on other functional groups present in the molecule .

Biochemical Pathways

The compound is involved in the synthesis of phosphatidylserine and ornithine . Phosphatidylserine is a component of the cell membrane and plays a key role in apoptosis (cell death), while ornithine is an amino acid that plays a role in the urea cycle .

Pharmacokinetics

It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol , which suggests it could be well-absorbed in the body.

Result of Action

The result of the action of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is the protection of the amino group in amino acids, allowing for selective reactions to occur on other functional groups. This is particularly useful in the synthesis of complex molecules such as phosphatidylserine and ornithine .

Action Environment

The action of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents also suggests that its action could be influenced by the polarity of the environment .

properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCBJEPDZSZUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728042
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate

CAS RN

228110-66-5
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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